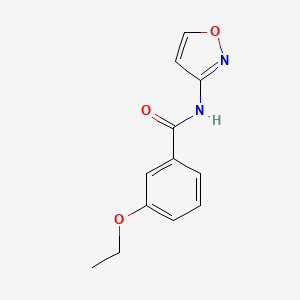

![molecular formula C23H24N4O2 B4585361 2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)

2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine” often involves multi-step chemical reactions, including amide formation, piperazine incorporation, and specific substitutions on pyrimidine or biphenyl scaffolds. For example, Śladowska et al. (1999) and Jang et al. (2010) described the synthesis of amides and piperazinyl-thieno[2,3-d]pyrimidines, highlighting methodologies that could be relevant to synthesizing the target compound (Śladowska et al., 1999) (Jang et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed information on the geometry, conformation, and electronic structure of compounds. Al-Omary et al. (2014) utilized these techniques to describe the structural details of a piperazine-containing compound, offering insights into the spatial arrangement and interactions within molecules that could be applied to understand the structure of the target compound (Al-Omary et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds with piperazine and pyrimidine groups can lead to a variety of products, depending on the reactants and conditions used. The versatility of these reactions is demonstrated in studies by Śladowska et al. (1996) and Mekky et al. (2021), where different substituents and reaction conditions yielded compounds with diverse chemical and pharmacological properties (Śladowska et al., 1996) (Mekky et al., 2021).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystal structure and hydrogen bonding patterns, as reported by Anthal et al. (2018), provide valuable information on the stability and solubility characteristics that can be extrapolated to the target compound (Anthal et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications and usefulness of a compound. Studies by Kladna et al. (2018) and Chern et al. (2004) on the antioxidant and antiviral activities of pyrimidine and piperazinyl derivatives, respectively, shed light on the potential chemical properties and reactivity of compounds structurally related to “2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine” (Kladna et al., 2018) (Chern et al., 2004).

Applications De Recherche Scientifique

Synthesis and Anti-Inflammatory Activities

Pyrimidines, including derivatives like 2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine, exhibit a wide range of pharmacological effects. Research has highlighted the anti-inflammatory effects of pyrimidine derivatives due to their inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. A large number of pyrimidines have shown potent anti-inflammatory effects, with detailed structure-activity relationships (SARs) discussed extensively, providing clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Anticancer Applications

Pyrimidines and their scaffolds have been reported to exhibit anticancer activities across various studies. The anticancer potential of pyrimidines in fused scaffolds has been evidenced through numerous research articles and patent literature, indicating their ability to interact with diverse enzymes, targets, and receptors. This review article focuses on the patent literature from 2009 onwards, presenting the structure of potent compounds, their IC50 values, models/assays used for anticancer evaluation, and the enzymes/receptors/targets involved. The significant number of patents published on pyrimidine-based anticancer agents from 2009-2014 highlights the current interest of researchers worldwide in this area (Kaur et al., 2014).

Diverse Biological Activities

Pyrimidines are known for their diverse pharmacological activities, including anticancer, anti-HIV, antifungal, and antibacterial effects. This comprehensive review provides insights into clinically approved pyrimidine-containing drugs and recent reports based on the broad-spectrum activities of pyrimidine analogs. The review highlights the main aspects of pyrimidine analogs such as anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesics, and anti-microbial activities, making this molecule an attractive scaffold for the discovery of newer drugs (JeelanBasha & Goudgaon, 2021).

Therapeutic Uses of Piperazine Derivatives

Piperazine, a significant moiety found in various drugs, shows a range of therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This review article describes the molecular designs bearing the piperazine entity and outlines the flexibility of piperazine as a building block to discover drug-like elements for various diseases, emphasizing the significant impact of substituent modification on the piperazine ring on the pharmacokinetic and pharmacodynamics factors of the resulting molecules (Rathi et al., 2016).

Propriétés

IUPAC Name |

2-(4-phenylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-18(29-21-10-8-20(9-11-21)19-6-3-2-4-7-19)22(28)26-14-16-27(17-15-26)23-24-12-5-13-25-23/h2-13,18H,14-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJATFXTDNMPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Biphenyl-4-yloxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)

![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4585286.png)

![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)

![5-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4585331.png)

![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)

![1-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4585351.png)

![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)

![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)